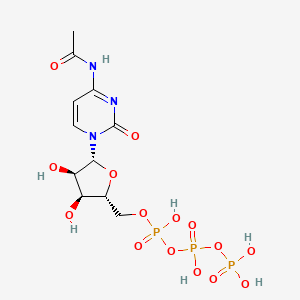

![molecular formula C22H27N3O3S B10775257 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine](/img/structure/B10775257.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

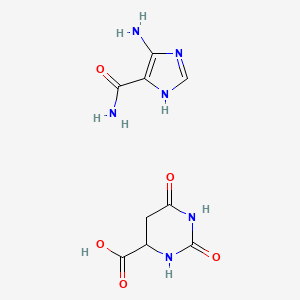

KC-12291 hydrochloride is an orally active blocker of voltage-gated sodium channels (VGSC). It is known for its significant cardioprotective effects both in vitro and in vivo. The compound reduces the amplitude of sustained sodium current, thereby exerting anti-ischemic activity .

Preparation Methods

The synthesis of KC-12291 hydrochloride involves several steps. The compound is synthesized by reacting 1-(5-phenyl-1,2,4-thiadiazol-3-yl-oxypropyl)-3-[N-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]amino]propane hydrochloride. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for KC-12291 hydrochloride are not widely documented, but they likely involve scaling up the laboratory synthesis process to produce larger quantities of the compound.

Chemical Reactions Analysis

KC-12291 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions can occur, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

KC-12291 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a research tool to study the properties and behavior of voltage-gated sodium channels.

Biology: The compound is used to investigate the physiological and pathological roles of sodium channels in various biological systems.

Medicine: KC-12291 hydrochloride has shown significant cardioprotective effects, making it a potential candidate for the treatment of ischemic heart diseases.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting sodium channels .

Mechanism of Action

KC-12291 hydrochloride exerts its effects by blocking voltage-gated sodium channels. This action reduces the amplitude of sustained sodium current, which in turn decreases sodium overload during ischemia. The compound delays the onset and decreases the extent of ischemic contracture, improves the recovery of left ventricular developed pressure (LVDP) during reperfusion, and enhances the recovery of phosphocreatine (PCr) and adenosine triphosphate (ATP) levels .

Comparison with Similar Compounds

KC-12291 hydrochloride is unique compared to other VGSC blockers such as class I antiarrhythmics, local anesthetics, and anticonvulsants. Unlike conventional VGSC blockers, KC-12291 hydrochloride specifically targets the sustained component of sodium current and exhibits direct anti-ischemic activity in vivo . Similar compounds include:

Ranolazine: Another VGSC blocker with anti-ischemic properties.

Flecainide: A class I antiarrhythmic agent that blocks sodium channels.

Lidocaine: A local anesthetic that also blocks sodium channels

KC-12291 hydrochloride stands out due to its specific action on sustained sodium current and its significant cardioprotective effects.

Properties

Molecular Formula |

C22H27N3O3S |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine |

InChI |

InChI=1S/C22H27N3O3S/c1-25(14-12-17-10-11-19(26-2)20(16-17)27-3)13-7-15-28-22-23-21(29-24-22)18-8-5-4-6-9-18/h4-6,8-11,16H,7,12-15H2,1-3H3 |

InChI Key |

RHJGWXNLFGHPHA-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCOC1=NSC(=N1)C2=CC=CC=C2)CCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methane;N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate](/img/structure/B10775178.png)

![sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid](/img/structure/B10775206.png)

![(1S,2R,3R,4S,5R,6S,8R,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775207.png)

![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10775230.png)

![2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile](/img/structure/B10775232.png)

![Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride](/img/structure/B10775241.png)

![(3E,5Z)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B10775252.png)

![2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime](/img/structure/B10775279.png)

![[5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine](/img/structure/B10775286.png)